molecular formula C18H21NO3S B288177 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether

4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether

Cat. No. B288177
M. Wt: 331.4 g/mol
InChI Key: DJTWSEGLVFVGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether, also known as DHQ-33, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DHQ-33 belongs to a class of compounds known as sulfonyl quinolines, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the inflammatory response. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether can inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may make it a promising candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether for lab experiments is its ability to selectively inhibit the activity of certain enzymes that are involved in the inflammatory response. This makes 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether a valuable tool for studying the role of these enzymes in disease processes. However, one of the limitations of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether. One area of interest is the development of more efficient synthesis methods for 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether, which would make it more accessible for research purposes. Another area of interest is the investigation of the potential of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether and its effects on various biological processes.

Synthesis Methods

4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether can be synthesized using a multistep process that involves the reaction of 2-methylphenol with 4-chlorobenzaldehyde to form an intermediate compound. This intermediate is then treated with sodium sulfite and ammonia to produce the final product, 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether. The synthesis of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and quality of the final product.

Scientific Research Applications

4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether exhibits a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C18H21NO3S/c1-3-22-18-11-10-16(13-14(18)2)23(20,21)19-12-6-8-15-7-4-5-9-17(15)19/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3

InChI Key

DJTWSEGLVFVGJA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C

Origin of Product

United States

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